Phenylglycine chloride
Overview
Description
Phenylglycine chloride is an organic compound with the molecular formula C8H8ClNO . It is related to alanine, but with a phenyl group in place of the methyl group .
Synthesis Analysis
Phenylglycine synthesis has been achieved through microbial bioconversion, which allows for high enantioselectivity and sustainable production . An L-phenylglycine synthesis pathway was built in Escherichia coli, resulting in 0.23 mM L-phenylglycine production from 10 mM L-phenylalanine .Molecular Structure Analysis
The molecular structure of Phenylglycine chloride consists of a protonated dl-phenylglycine cation and a chloride anion . The molecular weight is 169.61 g/mol .Chemical Reactions Analysis
Phenylglycine residues can be modified by chlorination, a common modification observed in phenylglycine-containing natural products .Physical And Chemical Properties Analysis
Phenylglycine chloride has a molecular weight of 169.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Hypersensitivity and Immunology:
- Phenylglycine acid chloride (PG-AC) can cause respiratory symptoms in industrial workers, mediated by a Type I immediate hypersensitivity reaction involving reaginic antibody (Kammermeyer & Mathews, 1973).
Membrane-based Solvent Extraction:
- A predictive mathematical model simulates the membrane-based solvent extraction of phenylglycine (PhgH) from alkaline solutions, providing insights into the effective extraction and stripping mechanisms involving PhgH (González-Muñoz et al., 2005).
Photoinitiation and Photochemistry:
- N-Phenylglycine acts as a versatile photoinitiator under near-UV LED light, generating radicals for free radical photopolymerization (Zhang et al., 2018).
Extraction Equilibria and Reactivity:
- The extraction equilibria of α-phenylglycine with tri-n-octylmethylammonium chloride (TOMAC) in alkaline solutions has been studied, providing insights into its reactivity and extraction efficiency (González-Muñoz et al., 2006).
Dental Applications:
- N-phenyglycine forms complexes with iron cations, playing an important role in dental applications, particularly in enhancing adhesion of restorative composites to dentin and enamel (Bowen & Misra, 1986).
Spectroscopic and Structural Studies:
- Studies on potassium dl-phenylglycinate provide valuable structural and spectroscopic data, enhancing our understanding of its applications in medicinal chemistry (Ilczyszyn et al., 2009).
Chemical Synthesis and Applications:
- Phenylglycine undergoes transamination with 2-oxoglutaric acid, showcasing its potential in chemical synthesis and applications in various fields (Kondo et al., 1988).
Pharmaceutical Synthesis:
- The synthesis of phenylglycine-containing peptides, relevant in medicinal chemistry, can be optimized to minimize racemization, highlighting its importance in pharmaceutical applications (Liang et al., 2017).
Advanced Synthesis and Catalysis:
- Phenylglycine's role in the iron(III) chloride-catalyzed synthesis of quinazolinones and benzimidazoles demonstrates its utility in advanced synthesis and catalysis (Kumar et al., 2015).
Extraction and Ultrafiltration Studies:
- Studies on the extraction of α-phenylglycine with TOMAC-impregnated resins provide insights into its extraction efficiency and kinetics, relevant in chemical engineering (Ruiz et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-phenylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZEHJUPLREOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865976 | |
Record name | Amino(phenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylglycine chloride | |
CAS RN |
39478-47-2 | |
Record name | Phenylglycine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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